molecular formula C9H6Cl2F2O3 B1410016 Methyl 2,3-dichloro-6-(difluoromethoxy)benzoate CAS No. 1803712-94-8

Methyl 2,3-dichloro-6-(difluoromethoxy)benzoate

Cat. No.: B1410016
CAS No.: 1803712-94-8
M. Wt: 271.04 g/mol
InChI Key: SZOMTSUJZLXHSN-UHFFFAOYSA-N
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Description

Methyl 2,3-dichloro-6-(difluoromethoxy)benzoate is a chemical compound with the molecular formula C9H6Cl2F2O3 and a molecular weight of 271.04 g/mol It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,3-dichlorobenzoic acid with difluoromethyl ether in the presence of a suitable catalyst and under controlled temperature conditions . The reaction conditions often require an inert atmosphere and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of Methyl 2,3-dichloro-6-(difluoromethoxy)benzoate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dichloro-6-(difluoromethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields 2,3-dichloro-6-(difluoromethoxy)benzoic acid, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of Methyl 2,3-dichloro-6-(difluoromethoxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of difluoromethoxy and dichloro groups can enhance its binding affinity and specificity towards certain biological targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate
  • Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate
  • Methyl 2,3-dichloro-6-(trifluoromethoxy)benzoate

Uniqueness

Methyl 2,3-dichloro-6-(difluoromethoxy)benzoate is unique due to the specific positioning of the difluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of both chlorine and fluorine atoms also imparts distinct physicochemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2,3-dichloro-6-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O3/c1-15-8(14)6-5(16-9(12)13)3-2-4(10)7(6)11/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOMTSUJZLXHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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